Pentabromophenyl acrylate

Catalog No.
S1898571
CAS No.
52660-82-9
M.F
C9H3Br5O2
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentabromophenyl acrylate

CAS Number

52660-82-9

Product Name

Pentabromophenyl acrylate

IUPAC Name

(2,3,4,5,6-pentabromophenyl) prop-2-enoate

Molecular Formula

C9H3Br5O2

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2

InChI Key

BKKVYNMMVYEBGR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Pentabromophenyl acrylate is a brominated acrylate monomer with the empirical formula C₁₀H₅Br₅O₂ and a molecular weight of 542.64 g/mol. This compound appears as a white powder and has a melting point ranging from 148 to 151 °C. It is primarily recognized for its potential applications as a flame retardant in polymer chemistry, owing to its high bromine content which enhances fire resistance properties in materials .

As a flame retardant, PBPA's mechanism of action involves several steps:

  • Physical Barrier: PBPA can form a physical barrier on the material's surface, hindering the spread of flames.
  • Heat Absorption: During combustion, PBPA absorbs heat, delaying ignition and reducing the peak burning temperature.
  • Radical Scavenging: Bromine atoms from PBPA can react with free radicals involved in the combustion process, interrupting the flame propagation cycle.

PBPA is a suspected persistent organic pollutant (POP) due to its bromine content []. Research suggests potential environmental and health concerns, including:

  • Bioaccumulation: PBPA has the potential to accumulate in living organisms through the food chain.
  • Endocrine Disruption: Studies suggest PBPA might interfere with hormonal balance.
  • Developmental Toxicity: Some studies suggest potential developmental toxicity in exposed organisms.

Precursor for High Refractive Index Polymers

PBPA serves as a crucial monomer for creating high refractive index (RI) polymers. These polymers have the ability to bend light more than standard materials. Research utilizes PBPA to develop poly(pentabromophenyl acrylate) (PPBA) which possesses a very high RI. This property makes PPBA valuable for applications in optical waveguides [1, 2]. Optical waveguides are essential components in photonic devices used in telecommunications and optical sensing [1].

  • [1] Pentabromophenyl acrylate 96 52660-82-9 - Sigma-Aldrich [Sigma-Aldrich]:
  • [2] Poly(pentabromophenyl acrylate-co-glycidyl methacrylate) - Sigma-Aldrich [Sigma-Aldrich]:

Research on Copolymerization

Scientific research explores PBPA's ability to form copolymers with other monomers. Copolymerization involves linking PBPA with another molecule to create a new material with combined properties. Studies investigate PBPA's behavior in copolymerization with acrylonitrile, both in aqueous emulsions and using free radical initiators [2]. The aim is to understand how PBPA's structure and properties influence the resulting copolymer's characteristics.

  • [2] Pentabromophenyl acrylate 96 52660-82-9 - Sigma-Aldrich [Sigma-Aldrich]:

Pentabromophenyl acrylate exhibits notable reactivity in copolymerization processes. It can copolymerize with various monomers, including acrylonitrile and styrene, particularly in aqueous emulsions or under free radical conditions. The compound's high reactivity ratio indicates that it tends to react more readily with itself than with other comonomers, influencing the composition and properties of the resulting copolymers .

Additionally, it can undergo UV-induced polymerization, where exposure to ultraviolet light initiates rapid polymerization processes, making it suitable for applications requiring quick curing times .

Pentabromophenyl acrylate can be synthesized through several methods, typically involving the bromination of phenolic compounds followed by esterification with acrylic acid or its derivatives. The synthesis process generally includes the following steps:

  • Bromination: Bromination of phenol or a substituted phenol to introduce bromine atoms.
  • Esterification: Reaction of the brominated phenol with acrylic acid in the presence of a catalyst to form pentabromophenyl acrylate.

This method allows for the precise control of bromine substitution levels, which is crucial for tailoring the properties of the final product .

Pentabromophenyl acrylate finds diverse applications primarily due to its flame-retardant properties. Key applications include:

  • Coatings: Used in protective coatings that require enhanced fire resistance.
  • Adhesives: Incorporated into adhesive formulations to improve thermal stability.
  • Sealants: Utilized in sealants designed for high-performance environments.
  • Optical Materials: Employed in creating high refractive index polymers for optical waveguides.

Interaction studies involving pentabromophenyl acrylate primarily focus on its copolymerization behavior with other monomers. Research indicates that the composition of monomer feeds significantly affects the final properties of terpolymers formed from combinations such as acrylonitrile and styrene. The relationship between feed composition and terpolymer characteristics can be modeled using established equations like the Alfrey-Goldfinger equation, aiding in predicting material properties based on varying ratios .

Several compounds share structural similarities with pentabromophenyl acrylate, primarily due to their brominated aromatic structures. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2,3-Dibromopropyl acrylateTwo bromine atoms on propylene chainLower bromine content; less flame-retardant than pentabromophenyl acrylate
2,4,6-Tribromophenyl acrylateThree bromine atoms on phenolic ringModerately effective as a flame retardant; less reactive than pentabromophenyl acrylate
Brominated epoxy resinsBromination in epoxy backboneUsed extensively in coatings; provides different mechanical properties

Pentabromophenyl acrylate is unique due to its high degree of bromination, which enhances its flame-retardant capabilities significantly compared to these similar compounds while also affecting its reactivity in copolymerization processes .

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Pentabromophenyl acrylate

Dates

Modify: 2023-08-16

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